molecular formula C6H12BrN B1394504 3-Bromo-1-methylpiperidine CAS No. 36940-04-2

3-Bromo-1-methylpiperidine

Cat. No.: B1394504
CAS No.: 36940-04-2
M. Wt: 178.07 g/mol
InChI Key: SPSSCLLGUVGJMB-UHFFFAOYSA-N
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Description

3-Bromo-1-methylpiperidine is an organic compound with the molecular formula C6H12BrN It is a derivative of piperidine, a six-membered heterocyclic amine, where a bromine atom is substituted at the third position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-methylpiperidine can be synthesized through several methods. One common approach involves the bromination of 1-methylpiperidine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 3-Bromo-1-methylpiperidine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    1-Methylpiperidine: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chloro-1-methylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and reactivity.

    3-Fluoro-1-methylpiperidine:

Uniqueness: 3-Bromo-1-methylpiperidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel molecules and the study of halogen interactions in biological systems.

Properties

IUPAC Name

3-bromo-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSSCLLGUVGJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693588
Record name 3-Bromo-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36940-04-2
Record name 3-Bromo-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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